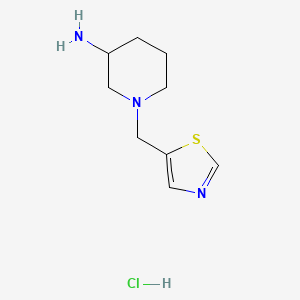

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride is a compound that features a thiazole ring and a piperidine ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . Piperidine is a six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals . The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 2-amino-5-chloromethylthiazole with piperidine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the thiazole ring to a thiazolidine ring.

Scientific Research Applications

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can be compared with other thiazole and piperidine derivatives:

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share similar biological activities but may differ in their potency and specificity.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have different pharmacological profiles and applications.

The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can provide a synergistic effect in its biological activities and therapeutic potential.

Biological Activity

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a piperidine moiety, which contribute to its pharmacological profile. The presence of these structural elements is crucial for its interaction with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Properties : Research indicates that this compound has demonstrated antiviral activity, particularly against HIV. It interacts with the CD4 binding site on HIV-1 gp120, inhibiting viral entry into host cells . Variants of this compound have shown improvements in antiviral potency in pseudovirus assays, suggesting potential as a therapeutic agent against HIV .

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that thiazole-containing compounds can exhibit significant antiproliferative effects, with some derivatives achieving IC50 values comparable to established anticancer drugs like doxorubicin . The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring can enhance cytotoxicity .

- Neuroprotective Effects : Some studies have reported neuroprotective properties of thiazole derivatives, including potential benefits in conditions such as neurodegenerative diseases. Compounds similar to this compound have shown effectiveness in reducing oxidative stress in neuronal cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound has been shown to bind selectively to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in viral replication and cancer cell metabolism, thus hindering disease progression.

- Modulation of Immune Responses : By affecting cytokine production, the compound may enhance immune responses against tumors or infections.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Antiviral Activity | Antitumor Activity |

|---|---|---|---|

| N-Methylpiperidin-3-amine dihydrochloride | Piperidine core with methyl substitution | Moderate | Low |

| (R)-Piperidin-3-amine dihydrochloride | Chiral center influencing activity | Low | Moderate |

| N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride | Thiazole ring fused with piperidine | High | High |

| N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochloride | Variation in position affects activity | Moderate | High |

This table illustrates how the specific substitution pattern of this compound contributes to its enhanced biological activity compared to other compounds.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- Antiviral Study : A study demonstrated that modifications to the piperidine ring significantly improved antiviral potency against HIV, with one variant showing up to 10-fold increased efficacy in cell-based assays compared to the parent compound .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that compounds with similar thiazole structures exhibited IC50 values under 2 µg/mL, indicating potent antitumor activity .

- Neuroprotection Trials : Research involving PC12 cells showed that derivatives of the compound could reduce H₂O₂-induced damage by over 50%, suggesting potential applications in neurodegenerative disease treatment .

Properties

IUPAC Name |

1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.ClH/c10-8-2-1-3-12(5-8)6-9-4-11-7-13-9;/h4,7-8H,1-3,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNHZCIIMCXXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CS2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.